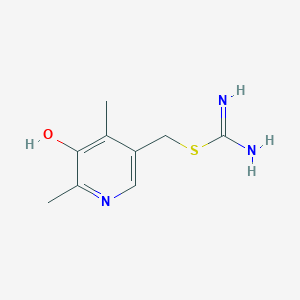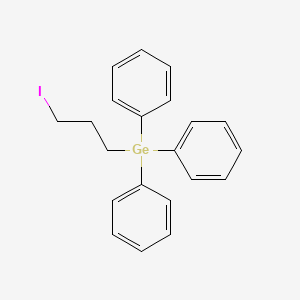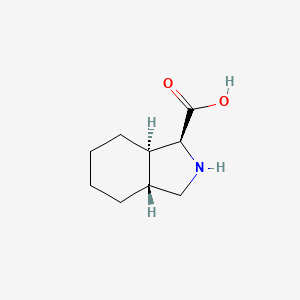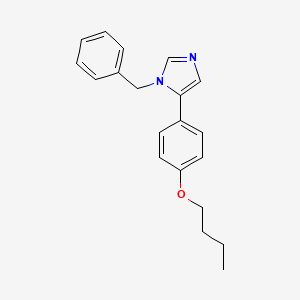
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes three phenylethynyl groups attached to a benzene ring at positions 2, 4, and 6, and three amine groups at positions 1, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine typically involves the Sonogashira-Hagihara coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple phenylacetylene with a halogenated benzene derivative. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarbaldehyde derivatives.
Reduction: Formation of 2,4,6-tris(phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine involves its interaction with various molecular targets. The phenylethynyl groups can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(phenylethynyl)benzene: Lacks the amine groups, making it less versatile in biological applications.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains triazine instead of benzene, offering different chemical properties.
Uniqueness: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is unique due to its combination of phenylethynyl and amine groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in both organic synthesis and material science .
Propriétés
Numéro CAS |
827032-42-8 |
|---|---|
Formule moléculaire |
C30H21N3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2,4,6-tris(2-phenylethynyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H21N3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H,31-33H2 |
Clé InChI |
XQAQUKLNRRMYPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2N)C#CC3=CC=CC=C3)N)C#CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)


![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)







